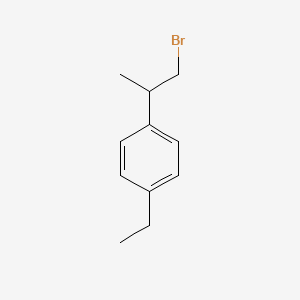
1-(1-Bromopropan-2-yl)-4-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromopropan-2-yl)-4-ethylbenzene is an organic compound with the molecular formula C11H15Br It is a brominated derivative of ethylbenzene, featuring a bromine atom attached to a propyl group, which is in turn attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Bromopropan-2-yl)-4-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Bromopropan-2-yl)-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thiols, respectively.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes by losing a molecule of hydrogen bromide.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution Reactions: Alcohols, amines, or thiols depending on the nucleophile used.
Elimination Reactions: Alkenes with a double bond between the carbons that originally held the bromine and hydrogen atoms.
Applications De Recherche Scientifique
1-(1-Bromopropan-2-yl)-4-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other advanced materials with specific properties.
Medicinal Chemistry: Researchers explore its potential as an intermediate in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-ethylbenzene primarily involves its reactivity as a brominated compound. The bromine atom acts as a good leaving group, facilitating various substitution and elimination reactions. These reactions are fundamental in organic synthesis, allowing the compound to be transformed into a wide range of derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
1-(1-Bromopropan-2-yl)-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(1-Bromopropan-2-yl)-4-ethoxybenzene: Contains an ethoxy group instead of an ethyl group.
1-(1-Bromopropan-2-yl)-4-phenylbenzene: Features a phenyl group instead of an ethyl group.
Uniqueness: 1-(1-Bromopropan-2-yl)-4-ethylbenzene is unique due to its specific combination of a brominated propyl group and an ethyl group attached to the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C11H15Br |
|---|---|
Poids moléculaire |
227.14 g/mol |
Nom IUPAC |
1-(1-bromopropan-2-yl)-4-ethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-3-10-4-6-11(7-5-10)9(2)8-12/h4-7,9H,3,8H2,1-2H3 |
Clé InChI |
CSUQNPJGRNTGAL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















